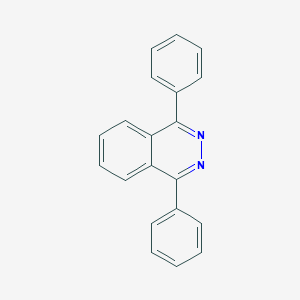
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate is a chemical compound with the molecular formula C14H8O8S2.2Na and a molecular weight of 414.32 g/mol . . This compound is part of the anthraquinone family, which is known for its applications in dyes, pigments, and various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate typically involves the sulfonation of anthraquinone. The process includes the following steps:
Sulfonation: Anthraquinone is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Oxidation: The resulting sulfonated anthraquinone is then oxidized to form the 9,10-dihydro-9,10-dioxo structure.
Neutralization: The sulfonic acid groups are neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Continuous Sulfonation: Using a continuous reactor to maintain consistent reaction conditions.
Controlled Oxidation: Employing controlled oxidation techniques to achieve the desired product.
Purification: The final product is purified using crystallization or other separation techniques to remove impurities.
化学反应分析
Types of Reactions
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions due to its anthraquinone structure.
Substitution Reactions: The sulfonic acid groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state compounds, while substitution reactions can introduce various functional groups .
科学研究应用
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate has several scientific research applications:
Chemistry: Used as a redox indicator and in the synthesis of other anthraquinone derivatives.
Biology: Employed in studies involving electron transfer and redox biology.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of dyes, pigments, and as a component in redox flow batteries.
作用机制
The mechanism of action of sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various redox processes. Its molecular targets include enzymes and proteins involved in electron transfer pathways .
相似化合物的比较
Similar Compounds
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Similar structure but with sulfonic acid groups at the 2 and 6 positions.
Anthraquinone-2-sulfonic acid sodium salt: Contains only one sulfonic acid group at the 2 position.
Uniqueness
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate is unique due to its specific sulfonation pattern and its ability to participate in redox reactions. This makes it particularly useful in applications requiring precise electron transfer capabilities .
属性
CAS 编号 |
10017-59-1 |
|---|---|
分子式 |
C14H7NaO8S2 |
分子量 |
390.3 g/mol |
IUPAC 名称 |
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;/h1-6H,(H,17,18,19)(H,20,21,22);/q;+1/p-1 |
InChI 键 |
NRPIKZANENIUOM-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
手性 SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
10017-59-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[3,2-c]Furazan-5alpha-androstan-17beta-ol](/img/structure/B161040.png)

![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)



